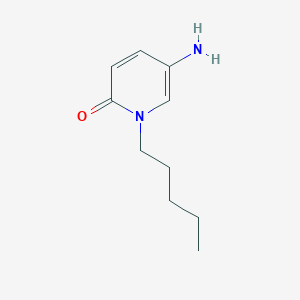

5-Amino-1-pentyl-1,2-dihydropyridin-2-one

Description

Contextual Overview of the Dihydropyridinone Scaffold in Organic Synthesis

The 1,2-dihydropyridin-2-one moiety, a core component of the broader dihydropyridine (B1217469) (DHP) class of N-heterocycles, represents a privileged framework in organic synthesis and medicinal chemistry. mdpi.comdu.ac.in These scaffolds are integral to the structure of numerous biologically active natural products and synthetic molecules with therapeutic potential. mdpi.com Synthetic chemists have utilized the versatile reactivity of dihydropyridinone intermediates to construct a variety of complex molecular architectures, including alkaloids and other valuable derivatives. mdpi.comrsc.org The significance of this structural motif is underscored by its presence in several approved pharmaceutical agents, making the development of efficient synthetic routes to access these compounds a major focus of contemporary research. du.ac.in The 1,2-DHP isomer, in particular, serves as a crucial precursor for synthesizing 2-azabicyclo[2.2.2]octane (isoquinuclidine) ring systems, which are found in alkaloids like ibogaine (B1199331) and dioscorine. rsc.org

Rationale for In-depth Academic Inquiry into 5-Amino-1-pentyl-1,2-dihydropyridin-2-one

While extensive research has been conducted on the dihydropyridinone scaffold, academic inquiry into specifically substituted analogs like this compound is driven by the systematic need to understand structure-property relationships. The rationale for investigating this particular compound stems from the logical progression of studying how modifications to the substituents at the N1 and C5 positions influence the molecule's chemical and physical characteristics.

Research on simpler analogs, such as 5-amino-1-methyl-1,2-dihydropyridin-2-one, provides a baseline for understanding the core structure. cymitquimica.comscbt.com By extending the N-alkyl chain from a methyl to a pentyl group, researchers can systematically evaluate the effects of increased lipophilicity and steric bulk on the compound's solubility, reactivity, and intermolecular interactions. This type of systematic modification is a fundamental strategy in fields like medicinal chemistry and materials science for fine-tuning molecular properties. Therefore, the study of this compound is a targeted effort to expand the chemical space and generate new derivatives with potentially unique and useful properties.

Historical Development of Synthetic Methodologies for Substituted Dihydropyridinones

The synthesis of dihydropyridine derivatives dates back to the work of Arthur Hantzsch in 1882. du.ac.in Since then, methodologies for preparing substituted dihydropyridinones have evolved significantly, moving from classical condensation reactions to more sophisticated and efficient strategies. nih.gov Early methods often required pre-functionalized molecules and harsh reaction conditions. mdpi.com

Modern synthetic chemistry has introduced a variety of advanced techniques to construct the dihydropyridinone core under milder and safer conditions. mdpi.com These contemporary methods emphasize efficiency, atom economy, and structural diversity. Key developments include:

Domino and Tandem Reactions: These one-pot sequences involve multiple bond-forming events that occur consecutively without the need for changing reaction conditions, offering a streamlined approach to complex molecules. mdpi.comnih.gov A microwave-assisted domino reaction of a propargyl vinyl ether and a primary amine has been reported as a general, metal-free protocol for synthesizing 1,2-dihydropyridines. nih.gov

Catalysis: The use of various catalysts, including phase transfer catalysts, Lewis acids (e.g., ZnBr₂, FeCl₃), and N-heterocyclic carbenes (NHCs), has enabled the synthesis of highly functionalized dihydropyridinones with greater control and in higher yields. mdpi.comsemanticscholar.orgnih.gov

| Synthetic Approach | Description | Key Features |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step. | High efficiency, atom economy, reduced waste. |

| Domino/Tandem Reactions | Multiple reactions occur sequentially in one pot. mdpi.com | Streamlined synthesis, avoids intermediate purification. |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. nih.gov | Rapid, often higher yields, can be metal-free. nih.gov |

| Catalytic Methods | Employs catalysts (e.g., phase transfer, Lewis acids, NHCs) to facilitate cyclization. mdpi.comsemanticscholar.orgnih.gov | Mild conditions, high selectivity, broad substrate scope. |

Significance of the 5-Amino and 1-Pentyl Substituents in the Dihydropyridinone Framework for Chemical Reactivity and Synthetic Strategy

The 5-amino group is a powerful electron-donating group that significantly modulates the electronic properties of the heterocyclic ring. This functional group increases the nucleophilicity of the scaffold and can direct further chemical transformations. The amino group itself serves as a versatile synthetic handle, allowing for subsequent reactions such as acylation, alkylation, or more complex cross-coupling reactions to build larger, more elaborate molecules. mdpi.com Its presence provides a strategic site for introducing further diversity into the dihydropyridinone framework.

The 1-pentyl group , an aliphatic chain attached to the ring nitrogen, primarily impacts the molecule's physical properties. Its main contributions are:

Increased Lipophilicity: Compared to smaller alkyl groups like methyl or ethyl, the five-carbon pentyl chain significantly increases the nonpolar character of the molecule, enhancing its solubility in organic solvents.

Steric Influence: The pentyl group introduces steric bulk around the nitrogen atom, which can influence the molecule's conformation and the stereochemical outcome of subsequent reactions.

The systematic variation of the N-alkyl substituent is a common strategy to modulate a compound's properties, as illustrated by the comparison of related analogs.

| Compound | R-Group | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Amino-1-methyl-1,2-dihydropyridin-2-one cymitquimica.comscbt.com | -CH₃ | C₆H₈N₂O | 124.14 |

| 5-Amino-1-ethyl-1,2-dihydropyridin-2-one scbt.com | -C₂H₅ | C₇H₁₀N₂O | 138.17 |

| This compound | -C₅H₁₁ | C₁₀H₁₆N₂O | 180.25 |

Structure

3D Structure

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

5-amino-1-pentylpyridin-2-one |

InChI |

InChI=1S/C10H16N2O/c1-2-3-4-7-12-8-9(11)5-6-10(12)13/h5-6,8H,2-4,7,11H2,1H3 |

InChI Key |

GEYFZSDVLIHYKI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C=C(C=CC1=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 1 Pentyl 1,2 Dihydropyridin 2 One and Its Analogues

Established Synthetic Routes to the 1,2-Dihydropyridin-2-one Core

The construction of the 1,2-dihydropyridin-2-one scaffold can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and control over substitution patterns.

Cycloaddition Reactions in Dihydropyridinone Formation

Cycloaddition reactions represent a powerful tool for the convergent assembly of cyclic systems. nih.gov The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent strategy for forming six-membered rings. In the context of dihydropyridinone synthesis, this can involve the reaction of an electron-deficient 1-aza-1,3-diene with an electron-rich dienophile, such as an enol ether or ketene (B1206846) acetal. The initial cycloadduct can then be converted to the desired 1,2-dihydropyridin-2-one through subsequent transformations.

Another relevant approach is the 1,3-dipolar cycloaddition, which forms a five-membered heterocyclic intermediate that can be subsequently rearranged or expanded to the six-membered dihydropyridinone ring. nih.gov For instance, the reaction of a nitrile oxide with an appropriate alkene can lead to an isoxazoline, which can undergo ring-opening and recyclization to furnish the target scaffold. While powerful for creating molecular complexity, the success of these methods is highly dependent on the electronic properties and availability of the requisite diene and dienophile precursors.

Dearomatization Strategies for Pyridinium (B92312) Salts Leading to Dihydropyridinones

The dearomatization of pyridines is a fundamental strategy for accessing partially saturated nitrogen heterocycles. acs.org This approach involves overcoming the inherent aromatic stability of the pyridine (B92270) ring, which is typically achieved by activating the ring towards nucleophilic attack. acs.org A common method is the formation of N-acyl or N-alkyl pyridinium salts, which significantly increases the electrophilicity of the ring carbons, particularly at the C2 and C4 positions. acs.orgwvu.edu

Subsequent addition of a nucleophile, such as an organometallic reagent or a hydride, leads to the formation of a 1,2- or 1,4-dihydropyridine (B1200194) derivative. nih.govchemistryviews.org To specifically generate a 1,2-dihydropyridin-2-one, one can start with a pyridin-2(1H)-one (or its tautomer, 2-hydroxypyridine). N-alkylation or N-acylation generates the corresponding pyridinium salt, which can then be subjected to a reduction or other nucleophilic addition to yield the dihydropyridinone core. The choice of nucleophile and reaction conditions is critical for controlling the regioselectivity of the addition. acs.org

Multi-Component Reactions for Substituted Dihydropyridinones

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials. nih.govnih.gov This strategy offers significant advantages in terms of step economy, atom economy, and the rapid generation of molecular diversity. nih.gov

The Hantzsch dihydropyridine (B1217469) synthesis is a classic example of an MCR, though it typically yields 1,4-dihydropyridines. frontiersin.org However, variations of MCRs have been developed to access other isomers, including 1,2-dihydropyridin-2-ones. For example, a one-pot condensation involving an enaminone, an aldehyde, and a primary amine can lead to the formation of substituted 1,4-dihydropyridines. semanticscholar.org By carefully selecting starting materials, such as β-keto esters, aldehydes, and ammonia (B1221849) or a primary amine, reaction cascades involving Knoevenagel condensation, Michael addition, and subsequent cyclization can be orchestrated to construct the desired dihydropyridinone ring system. frontiersin.orgresearchgate.net

Thermal Cyclization Approaches

Thermal cyclization reactions, particularly pericyclic reactions like electrocyclizations, provide a powerful, often stereospecific, method for ring formation. The synthesis of dihydropyridines can be achieved through a 6π-electrocyclization of an aza-hexatriene intermediate. This acyclic precursor can be generated in situ through various methods, such as aza-Wittig reactions.

This process involves the thermal rearrangement of the π-electron system of the linear precursor to form a new sigma bond, thereby closing the ring to form the 1,2- or 1,6-dihydropyridine structure. The reaction proceeds without the need for a catalyst and is governed by orbital symmetry rules. The substitution pattern on the aza-hexatriene precursor dictates the substitution pattern of the resulting dihydropyridine product.

Targeted Synthesis of 5-Amino-1-pentyl-1,2-dihydropyridin-2-one

The synthesis of the specific target compound, this compound, requires a multi-step approach that first establishes the 5-aminodihydropyridinone core and then selectively introduces the pentyl group at the nitrogen atom.

Precursor Selection and Design for Regioselective Pentyl Installation

A logical precursor for the target molecule is 5-amino-1,2-dihydropyridin-2-one. A plausible route to this intermediate begins with commercially available 5-nitropyridin-2-ol. The synthesis would proceed via the reduction of the nitro group to an amine, for example, through catalytic hydrogenation. The resulting 5-aminopyridin-2-ol exists in tautomeric equilibrium with 5-aminopyridin-2(1H)-one.

With the core structure in hand, the key challenge is the regioselective installation of the pentyl group onto the ring nitrogen (N-alkylation) rather than the exocyclic oxygen (O-alkylation). Pyridin-2-ones are ambident nucleophiles, and the outcome of alkylation depends on various factors, including the counter-ion, solvent, and the nature of the alkylating agent. mdpi.comresearchgate.net

To favor N-alkylation, conditions that promote kinetic control are often employed. This typically involves using a strong, non-coordinating base to deprotonate the pyridone, followed by reaction with the alkyl halide (e.g., 1-bromopentane). The nitrogen anion is generally more nucleophilic than the oxygen anion, leading to the desired N-alkylated product. researchgate.net The presence of the 5-amino group may require protection (e.g., as a Boc-carbamate) prior to alkylation to prevent undesired side reactions at the amino nitrogen. Subsequent deprotection would yield the final product.

The table below summarizes typical conditions that influence the regioselectivity of pyridin-2-one alkylation.

| Condition | Favored Product | Rationale | Example Reagents/Solvents |

|---|---|---|---|

| Base | N-Alkylation | Strong, non-coordinating bases (e.g., NaH) generate a more "free" anion where the more nucleophilic nitrogen reacts faster (kinetic product). researchgate.net | NaH, KH, LiHMDS |

| Counter-ion | O-Alkylation | Softer cations like Ag+ coordinate to the harder oxygen atom, directing the alkylating agent to that position (Hard-Soft Acid-Base principle). | Ag2CO3, AgNO3 |

| Solvent | N-Alkylation | Polar aprotic solvents solvate the cation but not the anion, increasing the nucleophilicity of the nitrogen. beilstein-journals.org | DMF, THF, DMSO |

| Solvent | O-Alkylation | Protic solvents can hydrogen-bond with the nitrogen, sterically hindering it and favoring reaction at the oxygen. | Ethanol (B145695), Water |

| Alkylating Agent | N-Alkylation | Less reactive primary alkyl halides (e.g., alkyl bromides) favor reaction at the more nucleophilic nitrogen. researchgate.net | 1-Bromopentane (B41390), 1-Iodopentane |

By carefully selecting a base like sodium hydride in a solvent such as tetrahydrofuran (B95107) (THF) and using 1-bromopentane as the electrophile, the regioselective synthesis of this compound from its corresponding N-unsubstituted precursor can be effectively achieved. researchgate.netbeilstein-journals.org

Strategies for the Introduction and Protection/Deprotection of the 5-Amino Group

Direct introduction of an amino group at the 5-position of the dihydropyridinone ring can be challenging. A common strategy involves the use of a precursor functional group that can be readily converted to an amino group in a later synthetic step. For instance, a nitro group can be introduced and subsequently reduced to the desired amino functionality.

Given the reactivity of the amino group, its protection is often a critical step in the synthesis of more complex analogues to prevent unwanted side reactions. libretexts.org The choice of protecting group is crucial and depends on the specific reaction conditions to be employed in subsequent steps.

Common Amino Protecting Groups:

Carbamates:

tert-Butoxycarbonyl (Boc): This group is widely used due to its stability under a variety of conditions and its facile removal under moderately acidic conditions.

Benzyloxycarbonyl (Cbz): The Cbz group is stable to a broad range of reagents and is typically removed by catalytic hydrogenation.

Amides:

Acetyl (Ac): Acetamides can be formed to protect amino groups, though their removal often requires harsher conditions (strong acid or base) compared to carbamates. youtube.com

The selection of a suitable protecting group is guided by its orthogonality to other functional groups present in the molecule and the planned synthetic route. The ideal protecting group should be easy to introduce in high yield, stable throughout various transformations, and removable under mild conditions without affecting the rest of the molecule. researchgate.net

Table 1: Common Protecting Groups for Amines and Their Removal Conditions

| Protecting Group | Structure | Introduction Reagent | Removal Conditions |

| tert-Butoxycarbonyl (Boc) | Boc-NH-R | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA), HCl |

| Benzyloxycarbonyl (Cbz) | Cbz-NH-R | Benzyl chloroformate | H₂, Pd/C (Catalytic Hydrogenation) |

| Acetyl (Ac) | Ac-NH-R | Acetic anhydride, Acetyl chloride | Strong acid (e.g., HCl) or base (e.g., NaOH) |

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of dihydropyridinone synthesis, particularly through the Biginelli reaction, is highly dependent on the optimization of various reaction parameters. nih.gov These include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection: A wide range of catalysts have been explored to improve the yields and reaction times of the Biginelli reaction. These include:

Lewis acids: Yb(OTf)₃, InCl₃, and FeCl₃ have been shown to be effective. organic-chemistry.org

Protic acids: p-Toluenesulfonic acid (p-TSA) and sulfamic acid are commonly used. mdpi.com

Heterogeneous catalysts: The use of solid-supported catalysts, such as clays (B1170129) or polymers, offers advantages in terms of ease of separation and catalyst recycling. nih.govichem.md

Solvent Effects: The choice of solvent can significantly influence the reaction outcome. While traditional methods often employed solvents like ethanol or acetonitrile, there is a growing trend towards solvent-free conditions or the use of greener solvents to minimize environmental impact. ijpsr.combeilstein-journals.org

Temperature and Reaction Time: Microwave-assisted synthesis has emerged as a powerful tool to accelerate the Biginelli reaction, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. beilstein-journals.orgnih.gov Optimization studies typically involve screening different temperatures and monitoring the reaction progress over time to find the optimal balance for maximizing product formation while minimizing side reactions. mdpi.com

Table 2: Optimization Parameters in Biginelli-type Reactions

| Parameter | Common Variations | Effect on Reaction |

| Catalyst | Lewis acids (e.g., Yb(OTf)₃), Protic acids (e.g., p-TSA), Heterogeneous catalysts | Increases reaction rate and selectivity. nih.govorganic-chemistry.org |

| Solvent | Ethanol, Acetonitrile, Solvent-free, Water | Influences solubility of reactants and can affect reaction mechanism. beilstein-journals.orgchemmethod.com |

| Temperature | Room temperature to reflux, Microwave irradiation | Higher temperatures generally increase reaction rates. beilstein-journals.org |

| Reactant Ratios | Stoichiometric or slight excess of one reactant | Can be adjusted to maximize the yield of the desired product. nih.gov |

Green Chemistry Principles in Dihydropyridinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of dihydropyridinones to develop more environmentally benign and sustainable processes. ijarsct.co.in Key areas of focus include:

Atom Economy: Multi-component reactions like the Biginelli reaction are inherently atom-economical as they combine multiple starting materials into a single product with minimal waste generation. ichem.md

Use of Greener Solvents: Efforts have been made to replace hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or even performing reactions under solvent-free conditions. ijpsr.comchemmethod.com The use of natural catalysts, such as fruit juices containing citric acid, has also been explored. rsc.org

Energy Efficiency: Microwave-assisted synthesis not only reduces reaction times but also often leads to lower energy consumption compared to conventional heating methods. nih.gov

Renewable Feedstocks and Catalysts: Research is ongoing to utilize renewable starting materials and develop recyclable catalysts to further enhance the sustainability of these synthetic routes. ichem.mdchemmethod.com The use of hydrogels as reusable catalysts is one such example. chemmethod.com

By incorporating these green chemistry principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally responsible. ijarsct.co.in

Asymmetric Synthesis Approaches for Chiral Dihydropyridinone Analogues

The development of asymmetric methods to synthesize chiral dihydropyridinone analogues is of significant interest due to the often stereospecific nature of their biological activity. These approaches aim to control the three-dimensional arrangement of atoms in the molecule, leading to the selective formation of a single enantiomer or diastereomer.

Chiral Auxiliaries and Catalysis in Stereoselective Formation

One established strategy for asymmetric synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reacting substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

In the context of dihydropyridinone synthesis, a chiral auxiliary could be attached to one of the starting materials, for example, the β-ketoester component. This would influence the facial selectivity of the addition to the iminium intermediate in the Biginelli reaction, leading to a diastereoselective synthesis.

More recently, the focus has shifted towards the use of chiral catalysts, which can induce enantioselectivity without the need for stoichiometric amounts of a chiral auxiliary. Chiral phosphoric acids, for instance, have been successfully employed in the catalytic enantioselective Biginelli-type reactions to produce optically active dihydropyrimidinones. nih.gov These catalysts can activate the reactants and create a chiral environment that favors the formation of one enantiomer over the other.

Enantioselective Nucleophilic Dearomatization

Enantioselective nucleophilic dearomatization of pyridinium salts represents a powerful and modern approach to access chiral dihydropyridinone structures. This strategy involves the addition of a nucleophile to a pyridinium salt, which breaks the aromaticity of the pyridine ring and generates a chiral dihydropyridine derivative.

The key to the success of this method lies in the use of a chiral catalyst, often a chiral amine or a transition metal complex with a chiral ligand, to control the enantioselectivity of the nucleophilic attack. This approach allows for the direct and efficient construction of the chiral dihydropyridinone core with high levels of stereocontrol.

Control of Stereochemistry at Chiral Centers within the Dihydropyridinone Ring

The dihydropyridinone ring can possess multiple stereocenters, and controlling the relative and absolute stereochemistry of each is a significant synthetic challenge. The stereochemical outcome of the synthesis is often determined by the mechanism of the key bond-forming steps.

In the Biginelli reaction, the stereochemistry at the C4 position is typically established during the addition of the enol or enolate of the β-ketoester to the N-acyliminium ion intermediate. The facial selectivity of this addition can be influenced by the steric and electronic properties of the substituents on the aldehyde and the β-ketoester, as well as by the choice of catalyst.

For substrates with pre-existing stereocenters, diastereoselective reactions can be employed. In such cases, the existing chiral center directs the formation of the new stereocenter, leading to a preference for one diastereomer. The strategic placement of substituents and the careful selection of reaction conditions are crucial for achieving high levels of diastereoselectivity.

Mechanistic Investigations of Reactions Involving 5 Amino 1 Pentyl 1,2 Dihydropyridin 2 One

Elucidation of Reaction Mechanisms in the Synthesis of Dihydropyridinones

The synthesis of dihydropyridinone scaffolds, such as that in 5-Amino-1-pentyl-1,2-dihydropyridin-2-one, is often achieved through multicomponent reactions like the Biginelli reaction. organic-chemistry.orgnih.gov These reactions are valued for their efficiency in constructing complex heterocyclic structures from simple, readily available starting materials. beilstein-journals.org The mechanism of these syntheses is typically acid-catalyzed and involves a sequence of condensation and cyclization steps. organic-chemistry.org Molecular iodine has also been employed as a mild Lewis acid catalyst for the synthesis of dihydropyrimidinones, a related class of compounds. beilstein-journals.org

The generally accepted mechanism for dihydropyridinone synthesis via reactions like the Biginelli condensation involves several key intermediates. organic-chemistry.org The initial step is often a condensation reaction between an aldehyde and a urea (B33335) or a similar component to form an iminium intermediate. organic-chemistry.org This electrophilic intermediate is then attacked by a nucleophile, such as a β-ketoester enol. organic-chemistry.org The resulting adduct subsequently undergoes cyclization and dehydration to yield the final dihydropyridinone product. organic-chemistry.org

In a related synthesis of dihydropyrimidinones, a proposed mechanism involves the initial condensation of a mono-substituted urea with an aromatic aldehyde to form an N-acylimine intermediate (5). beilstein-journals.org This is followed by condensation with a substituted acetaldehyde (B116499) to generate an enamide (6), which then undergoes an iodine-catalyzed intramolecular cyclization to afford the final product. beilstein-journals.org Computational studies, such as Density Functional Theory (DFT) calculations, have been used to analyze the energetics of transition states in similar acid-catalyzed Biginelli reactions, confirming that the proposed pathways are accessible under typical reaction conditions. researchgate.net

Table 1: Key Intermediates in Dihydropyridinone and Dihydropyrimidinone Synthesis

| Intermediate Type | Description | Role in Mechanism | Source(s) |

|---|---|---|---|

| Iminium Intermediate | Formed from the condensation of an aldehyde and a urea/amide component. | Acts as the primary electrophile. | organic-chemistry.org |

| N-Acylimine | An intermediate formed in certain variations of the Biginelli reaction. | Reacts with an enol or enolate. | organic-chemistry.org |

| Enamide | Generated from the condensation of an imine with an acetaldehyde derivative. | Undergoes intramolecular cyclization. | beilstein-journals.org |

Kinetic studies are crucial for understanding the factors that influence the speed of dihydropyridinone synthesis. The rate of reaction can be determined by monitoring the change in concentration of reactants or products over time. researchgate.netyoutube.com For reactions involving amino groups, the nucleophilicity of the amine is a key factor. rsc.orgresearchgate.net Studies on the kinetics of reactions between amino acids and electrophiles have shown that while pKaH values can vary significantly, the nucleophilic reactivities of primary amino groups often differ by a much smaller factor. rsc.orgresearchgate.net

In the context of enzyme-catalyzed reactions that form similar cyclic structures, kinetic analysis has been used to demonstrate significant rate enhancements compared to non-enzymatic processes. For example, the enzyme SpnF, which catalyzes a [4+2] cycloaddition to form a cyclohexene (B86901) ring, was found to provide an estimated 500-fold rate enhancement over the non-catalyzed reaction. nih.gov The rate-determining step in related syntheses has been identified through kinetic isotope effect (KIE) experiments, which can indicate whether a specific C-H bond activation is involved in the slowest step of the reaction. researchgate.net

Thermodynamic analysis provides insight into the feasibility and spontaneity of a reaction by examining the energy changes involved. For the synthesis of dihydropyridinones and related heterocycles, computational methods like Density Functional Theory (DFT) are often employed to model the reaction pathways and calculate the energies of reactants, intermediates, transition states, and products. researchgate.net These calculations help to identify the most energetically favorable route to the product.

For example, DFT studies on tin chloride-mediated Biginelli reactions to produce 2-amino-1,4-dihydropyrimidines have shown that the reaction energetics are quite accessible under the experimental conditions. researchgate.net Such analyses can elucidate the role of catalysts in lowering activation barriers and can help explain observed regioselectivity or stereoselectivity in the products formed.

Reactivity Profiles of the this compound Scaffold

The this compound scaffold contains multiple reactive sites, including the conjugated diene system of the dihydropyridinone ring and the nucleophilic 5-amino group. These features allow for a variety of chemical transformations.

The conjugated double bonds within the dihydropyridinone ring system make it a suitable diene component for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. libretexts.org This type of reaction is a powerful method for forming six-membered rings by reacting a conjugated diene with a dienophile (an alkene or alkyne). nih.govlibretexts.org The reactivity in these cycloadditions is often governed by the electronic nature of the reactants; electron-rich dienes react readily with electron-poor dienophiles. libretexts.org Dihydropyridinones have been prepared via formal [4+2] cycloaddition reactions between chalcone (B49325) imines and homophthalic anhydrides. rsc.org Similarly, 5,6-unsubstituted 1,4-dihydropyridines can act as activated alkenes and participate in various cycloaddition reactions. nih.gov

Aromatization is another characteristic reaction of dihydropyridine (B1217469) derivatives. The conversion of the dihydropyridine ring to the more stable aromatic pyridine (B92270) ring can be achieved through oxidation. This transformation is a common synthetic strategy and is often a key step in the synthesis of various pyridine-containing compounds.

Table 2: Examples of Reactions at the Dihydropyridine Ring System

| Reaction Type | Description | Reactants | Product Type | Source(s) |

|---|---|---|---|---|

| [4+2] Cycloaddition | Concerted reaction between a conjugated diene and a dienophile to form a cyclohexene ring. | Dihydropyridine (as diene or dienophile) + Alkene/Alkyne | Fused or bridged cyclic systems | nih.govlibretexts.orgrsc.orgnih.gov |

| Formal [2+2] Cycloaddition | Reaction between two alkene components to form a cyclobutane (B1203170) ring. | 5,6-unsubstituted 1,4-dihydropyridine (B1200194) + Dimethyl acetylenedicarboxylate | 2-azabicyclo[4.2.0]octa-3,7-dienes | nih.gov |

The 5-amino group on the dihydropyridinone scaffold is a primary amine, which is a potent nucleophile. libretexts.org This group can participate in a wide range of chemical reactions, making it a valuable handle for further derivatization.

Common transformations involving primary amino groups include:

Nucleophilic Substitution: The amino group can react with alkyl halides or other electrophiles to form substituted amines. libretexts.org

Acylation: Reaction with acyl chlorides or anhydrides yields amides.

Schiff Base Formation: Condensation with aldehydes or ketones forms imines (Schiff bases). libretexts.org

The nucleophilicity of amino groups in various amino acids has been quantified, providing a scale to predict their reactivity. rsc.orgresearchgate.net The 5-amino group serves as a precursor for synthesizing more complex molecules. For instance, the 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold has been advanced through modular synthesis to create derivatives with improved biological activity. nih.gov Similarly, the synthesis of 5-amino-substituted 2,5-dihydro-1-benzoxepines and 1H-benzo[b]azepines highlights the use of an amino group as a key functional handle in building pharmacologically active scaffolds. nih.govnih.gov

Reactions at the 1-Pentyl Substituent (e.g., chain functionalization, cleavage)

The 1-pentyl substituent on the nitrogen atom of this compound is a key site for synthetic modification, allowing for the introduction of diverse functionalities or its complete removal. These transformations typically leverage advances in C–H functionalization and bond cleavage methodologies.

Chain Functionalization: The inert sp3 C–H bonds of the pentyl chain present a significant challenge for selective functionalization. However, transition metal-catalyzed methods have emerged as powerful tools to overcome this. magnusgroup.org One notable strategy involves "chain walking" or "site-selective functionalization," where a metal catalyst can migrate along the alkyl chain to a thermodynamically favored or sterically accessible position before effecting a transformation. nih.gov For instance, nickel-catalyzed systems have demonstrated the ability to functionalize remote C(sp3)–H sites. nih.gov By modulating the ligand and reaction conditions, it is possible to achieve regiodivergent functionalization, targeting either terminal or internal positions of the alkyl chain. nih.gov These reactions can introduce various functional groups, including aryl, alkyl, or heteroatom-containing moieties, significantly diversifying the molecular structure. tdl.orgnih.gov

| Transformation | Methodology | Catalyst/Reagent Example | Description |

|---|---|---|---|

| Chain Functionalization | Ni-Catalyzed Chain Walking | NiBr2·diglyme / Bipyridine Ligand | Allows for functionalization at remote C–H positions of the pentyl chain by catalyst migration. |

| Chain Functionalization | Pd-Catalyzed C–H Arylation | Pd(OAc)2 / Directing Group | Requires a directing group to guide the catalyst to a specific C–H bond for arylation. tdl.org |

| Cleavage | Quaternization-Reduction | 1. MeOTf 2. NaBH4 | Two-step process involving N-alkylation to form a pyridinium (B92312) salt, followed by reductive removal of the pentyl group. researchgate.net |

Catalytic Effects on Reactivity and Selectivity

Catalysis plays a pivotal role in controlling the reactivity and selectivity of reactions involving the dihydropyridinone scaffold. Different catalytic manifolds, including organocatalysis, transition metal catalysis, and photoredox catalysis, provide unique activation modes to achieve specific chemical transformations.

Organocatalysis in Dihydropyridinone Chemistry

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions, offering a metal-free alternative to traditional methods. nih.gov In the context of dihydropyridinone chemistry, organocatalysis has been particularly successful in achieving high levels of enantioselectivity. sciforum.net Chiral Brønsted acids, thioureas, and proline derivatives are common classes of organocatalysts that can activate substrates through the formation of hydrogen bonds or transient covalent intermediates like chiral iminium or enamine ions. nih.gov

For example, the asymmetric reduction of imines to amines using Hantzsch esters (a class of 1,4-dihydropyridines) can be catalyzed by a chiral phosphoric acid. The acid activates the imine by protonation, creating a chiral ion pair that is then reduced stereoselectively by the dihydropyridine. Similarly, enantioselective additions to the dihydropyridinone ring can be facilitated by catalysts that control the facial selectivity of the nucleophilic attack. rsc.org These methods are crucial for synthesizing enantiomerically enriched dihydropyridinone derivatives, which is often a requirement for biologically active compounds. sciforum.net

| Catalyst Type | Example Catalyst | Activation Mode | Typical Transformation |

|---|---|---|---|

| Chiral Brønsted Acid | (R)-TRIP | Hydrogen bonding / Protonation | Asymmetric reductions, Cycloadditions |

| Thiourea (B124793) Derivative | (R,R)-Takemoto Catalyst | Bifunctional H-bonding | Enantioselective conjugate additions |

| Amino Acid Derivative | L-Proline | Enamine/Iminium ion formation | Asymmetric aldol (B89426) and Mannich reactions |

Transition Metal Catalysis and Ligand Design

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling a vast array of transformations that are otherwise difficult to achieve. nih.gov For a molecule like this compound, transition metals such as palladium, rhodium, nickel, and copper can catalyze cross-coupling, C–H activation, and cyclization reactions. tdl.orgresearchgate.net

The success of these catalytic systems is profoundly dependent on ligand design . nih.govbiointerfaceresearch.com Ligands coordinate to the metal center and modulate its steric and electronic properties, which in turn dictates the catalyst's reactivity, selectivity, and stability. nih.govresearchgate.net For instance, bulky, electron-rich phosphine (B1218219) ligands can promote the oxidative addition step in cross-coupling cycles and stabilize low-valent metal species. Chiral ligands, such as BINAP or DuPhos, are essential for asymmetric catalysis, creating a chiral environment around the metal that directs the stereochemical outcome of the reaction. The development of specialized ligands has enabled challenging reactions like the functionalization of remote, unactivated C–H bonds on the pentyl substituent. researchgate.net

| Metal | Ligand Example | Effect of Ligand | Exemplary Reaction |

|---|---|---|---|

| Palladium (Pd) | Buchwald-type biaryl phosphines | Enhances reactivity in cross-coupling. | C–N and C–C bond formation. |

| Rhodium (Rh) | Chiral bisphosphines (e.g., BINAP) | Induces high enantioselectivity. | Asymmetric hydrogenation. |

| Nickel (Ni) | Bipyridine or Phenanthroline | Controls regioselectivity in C–H functionalization. nih.gov | Remote functionalization of alkyl chains. nih.gov |

| Copper (Cu) | N-Heterocyclic Carbenes (NHCs) | Stabilizes the metal center and promotes diverse reactivity. | Click chemistry, C–H chalcogenation. tdl.org |

Photoredox Catalysis in Dihydropyridinone Transformations

Photoredox catalysis has emerged as a powerful strategy for organic synthesis, using visible light to drive chemical reactions under exceptionally mild conditions. sigmaaldrich.commdpi.com This methodology relies on a photocatalyst, typically a ruthenium or iridium complex, that can absorb light and engage in single-electron transfer (SET) with organic substrates. wikipedia.orgnih.gov

Upon irradiation with visible light, the photocatalyst is promoted to an excited state, becoming both a potent oxidant and a reductant. nih.gov This excited-state catalyst can then generate highly reactive radical intermediates from closed-shell organic molecules through either an oxidative or reductive quenching cycle. nih.gov For dihydropyridinone structures, this approach opens pathways for novel transformations. For example, photoredox catalysis can facilitate the generation of radicals on the pentyl chain for subsequent functionalization or enable challenging cross-coupling reactions at other positions of the molecule. The combination of photoredox catalysis with other catalytic modes, such as organocatalysis or transition metal catalysis, in a process known as synergistic catalysis, has further expanded the scope of possible transformations. rochester.edu

| Photocatalyst | Excitation Wavelength | Quenching Cycle | Potential Transformation |

|---|---|---|---|

| [Ru(bpy)3]Cl2 | ~452 nm (Blue light) | Oxidative or Reductive | Generation of radical ions for bond formation. wikipedia.org |

| Ir(ppy)3 | ~375 nm (Violet light) | Strongly Reductive | Reductive dehalogenation, radical generation. wikipedia.org |

| Eosin Y | ~518 nm (Green light) | Oxidative or Reductive | Metal-free C–H functionalization. |

Derivatization and Chemical Modification Strategies of 5 Amino 1 Pentyl 1,2 Dihydropyridin 2 One

Functionalization of the Amino Group at Position 5

The amino group at the 5-position of the pyridinone ring is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Acylation, Sulfonylation, and Amidation Reactions

The primary amino group at position 5 readily undergoes acylation, sulfonylation, and amidation reactions, which are fundamental transformations in organic synthesis for the formation of amides, sulfonamides, and ureas or guanidines, respectively.

Acylation of the amino group can be achieved using various acylating agents such as acid chlorides, anhydrides, and esters. This reaction introduces an acyl group, forming an amide linkage. The reaction is typically carried out in the presence of a base, like pyridine (B92270), to neutralize the acid byproduct and drive the reaction to completion. Aliphatic and aromatic primary and secondary amines are known to react with these reagents via nucleophilic substitution. ncert.nic.in

Sulfonylation involves the reaction of the amino group with sulfonyl chlorides to form sulfonamides. This transformation is significant in medicinal chemistry as the sulfonamide group is a key feature in many therapeutic agents. The reaction conditions for sulfonylation are similar to those for acylation, often employing a base to facilitate the reaction. For instance, the reaction of aminopyridines with sulfonyl chlorides can be promoted by bases like pyridine. acs.org

Amidation in a broader sense can also include the formation of ureas and guanidines. Reactions with isocyanates or isothiocyanates would yield urea (B33335) or thiourea (B124793) derivatives, respectively. These reactions are typically straightforward and proceed under mild conditions.

Below is a table summarizing these functionalization reactions:

| Reaction Type | Reagent Example | Functional Group Introduced | Product Class |

| Acylation | Acetyl chloride | Acetyl group | Amide |

| Sulfonylation | Benzenesulfonyl chloride | Benzenesulfonyl group | Sulfonamide |

| Amidation (Urea formation) | Phenyl isocyanate | Phenylaminocarbonyl group | Urea |

Formation of New Heterocycles via the Amino Moiety

The amino group at position 5 serves as a versatile handle for the construction of fused heterocyclic systems. By reacting with appropriate bifunctional electrophiles, the amino group can participate in cyclization reactions to form new rings fused to the pyridinone core.

For example, 5-amino-substituted heterocyclic compounds, such as 5-aminopyrazoles, are extensively used as building blocks for the synthesis of a variety of fused pyrazoloazines, including pyrazolopyridines and pyrazolopyrimidines. nih.govnih.gov These reactions typically involve the condensation of the amino group with a bielectrophilic partner, leading to intramolecular cyclization. The reactivity of the amino group in 5-Amino-1-pentyl-1,2-dihydropyridin-2-one is expected to be analogous, allowing for its use in the synthesis of novel fused pyridopyrimidines, pyridotriazines, and other related heterocyclic systems. Such synthetic strategies are valuable for expanding the chemical diversity of pyridinone-based compounds.

Reactions for Nitrogen Protection and Activation

In multi-step syntheses, it is often necessary to protect the amino group to prevent it from reacting with certain reagents. Common protecting groups for amines include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be introduced by reacting the amino group with the corresponding chloroformates or anhydrides. These protecting groups can be selectively removed under specific conditions, allowing for further functionalization of the molecule.

Conversely, the amino group can be activated to enhance its reactivity. For instance, conversion of the amino group into a diazonium salt would allow for a range of Sandmeyer-type reactions, introducing a variety of substituents at the 5-position. However, the stability of such a diazonium salt on the pyridinone ring would need to be carefully considered.

Modification of the Pentyl Chain at Position 1

The N-pentyl group at the 1-position of the pyridinone ring offers another avenue for structural modification, although it is generally less reactive than the amino group. Modifications can include the introduction of functional groups along the chain or using the chain as a tether for cyclization reactions.

Introduction of Heteroatoms or Functional Groups on the Alkyl Chain

While direct functionalization of the unactivated pentyl chain can be challenging, strategic synthetic approaches can be employed to introduce heteroatoms or functional groups. One approach is to start with a functionalized pentyl halide in the initial N-alkylation of the corresponding 5-aminopyridin-2-one. For example, using a pentyl halide with a protected hydroxyl or amino group would allow for the introduction of these functionalities after the N-alkylation step.

Alternatively, radical-mediated reactions could potentially be used for the late-stage functionalization of the pentyl chain. However, controlling the regioselectivity of such reactions can be difficult.

Cyclization Reactions Involving the Pentyl Chain

The pentyl chain at the N1 position can be designed to participate in intramolecular cyclization reactions to form fused or bridged ring systems. For this to occur, a reactive functional group would typically need to be present on the pentyl chain. For instance, if a terminal alkyne or alkene were incorporated into the N-alkyl chain, it could undergo intramolecular cycloaddition reactions with a suitable partner on the pyridinone ring or an appended group.

Regioselective Functionalization of the Dihydropyridinone Ring System

The electronic nature of the this compound ring is significantly influenced by the interplay between the electron-donating amino group at the C5-position and the electron-withdrawing carbonyl group at the C2-position. This electronic landscape dictates the regioselectivity of various chemical reactions, enabling targeted modifications at specific positions of the heterocyclic core.

Halogenation and Nitration Studies

Electrophilic aromatic substitution reactions, such as halogenation and nitration, are fundamental for introducing key functional groups that can serve as handles for further derivatization. The regioselectivity of these reactions on the this compound scaffold is primarily governed by the directing effect of the powerful electron-donating amino group.

Halogenation: The halogenation of activated pyridines, including amino-substituted derivatives, has been shown to proceed with high regioselectivity. researchgate.net The amino group at the C5-position strongly activates the ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions. In the context of the 1,2-dihydropyridin-2-one ring, this would correspond to the C4 and C6 positions. However, due to steric hindrance from the pentyl group at the N1-position and the carbonyl group at the C2-position, electrophilic attack is most likely to occur at the C4-position. Studies on similar activated pyridine systems have demonstrated that monobromination can be achieved in high yields using reagents like N-bromosuccinimide (NBS) in various solvents. researchgate.net The reactivity of the substrate is enhanced by the amino group, following the general trend of amino > hydroxy > methoxy. researchgate.net

| Halogenating Agent | Solvent | Position of Halogenation (Predicted) | Yield (%) | Reference |

| N-Bromosuccinimide (NBS) | Dichloromethane | C4 | High | researchgate.net |

| N-Chlorosuccinimide (NCS) | Acetonitrile | C4 | Moderate to High | rsc.org |

| N-Iodosuccinimide (NIS) | Dichloromethane | C4 | Moderate to High | rsc.org |

Nitration: The nitration of 2-pyridone derivatives is highly dependent on the reaction conditions, particularly the acidity of the medium. For 2-pyridone itself, nitration in low acidity media predominantly yields the 3-nitro derivative, while in high acidity media, the 5-nitro compound is the major product. biorxiv.org However, in the case of this compound, the powerful activating and ortho, para-directing effect of the C5-amino group is expected to dominate. Therefore, nitration is predicted to occur regioselectively at the C4-position. The use of milder nitrating agents, such as ferric nitrate (B79036) nonahydrate, has been shown to be effective for the regioselective nitration of other amino-substituted heterocyclic systems. nih.gov

| Nitrating Agent | Solvent | Position of Nitration (Predicted) | Yield (%) | Reference |

| HNO₃/H₂SO₄ | - | C4 | Moderate | rsc.org |

| Fe(NO₃)₃·9H₂O | Acetic Anhydride | C4 | Good | nih.gov |

Introduction of Carbon-Carbon Bonds (e.g., Heck, Suzuki, Sonogashira couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of aryl, vinyl, and alkynyl moieties onto the dihydropyridinone scaffold. These reactions typically require a halogenated or triflated dihydropyridinone precursor, which can be synthesized via the methods described in the previous section.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. researchgate.net For the dihydropyridinone system, a halogen substituent, likely at the C4-position, would serve as the electrophilic partner. The reaction with various alkenes would lead to the formation of a new carbon-carbon bond at this position, introducing a vinyl group. The intramolecular Heck reaction has also been utilized to construct complex polycyclic systems. bohrium.com

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an organoboron species with an organohalide. libretexts.org A halogenated this compound could be coupled with a wide range of aryl or heteroaryl boronic acids or their esters. This reaction is known for its mild conditions and tolerance of various functional groups. The presence of the amino group in the dihydropyridinone ring can influence the catalytic cycle, and ligand selection for the palladium catalyst is crucial for achieving high yields.

| Halide Substrate (Example) | Boronic Acid/Ester (Example) | Catalyst | Base | Solvent | Yield (%) | Reference |

| 4-Bromo-5-amino-1-pentyl-1,2-dihydropyridin-2-one | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Good | researchgate.net |

| 4-Iodo-5-amino-1-pentyl-1,2-dihydropyridin-2-one | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | High | nih.gov |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.org Coupling of a halogenated this compound with various terminal alkynes would provide access to a range of alkynyl-substituted dihydropyridinones. Studies on the Sonogashira coupling of 2-amino-3-bromopyridines have shown that this reaction proceeds in moderate to excellent yields, demonstrating its applicability to amino-substituted pyridine systems. researchgate.net

| Halide Substrate (Example) | Terminal Alkyne (Example) | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 4-Bromo-5-amino-1-pentyl-1,2-dihydropyridin-2-one | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 72-96 | researchgate.net |

| 4-Iodo-5-amino-1-pentyl-1,2-dihydropyridin-2-one | Trimethylsilylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | High | nih.gov |

Ring Rearrangements and Skeletal Modifications

Beyond peripheral functionalization, the dihydropyridinone core can undergo more profound transformations involving ring rearrangements and skeletal modifications. These reactions can lead to the formation of novel heterocyclic systems with different ring sizes and architectures.

Ring Expansion: Ring expansion of lactam systems, which are structurally related to dihydropyridinones, has been reported. whiterose.ac.uk These reactions can be initiated by the insertion of side-chains derived from amino acids. whiterose.ac.uk For the this compound system, it is conceivable that under specific conditions, the ring could be expanded to a seven-membered diazepinone derivative. Such transformations often depend on the ring size and the nature of the substituents. researchgate.net

Skeletal Editing: More recently, the concept of "skeletal editing" has emerged, allowing for the insertion, deletion, or swapping of atoms within a heterocyclic ring. scientificupdate.com For instance, pyridines have been converted into pyridazines by replacing a ring carbon with a nitrogen atom. chinesechemsoc.org While specific examples for the this compound are not documented, these innovative strategies suggest that the dihydropyridinone skeleton could potentially be transformed into other heterocyclic cores, opening up new avenues for molecular diversity. Photocatalytic methods have also been employed for the skeletal rearrangement of pyridines to afford bicyclic pyrazolines and pyrazoles. acs.org These advanced synthetic methods could potentially be adapted to achieve novel skeletal modifications of the dihydropyridinone ring.

| Reaction Type | Reagents/Conditions | Potential Product | Reference |

| Ring Expansion | Amino acid insertion | Diazepinone derivative | whiterose.ac.uk, researchgate.net |

| Skeletal Editing | N-atom insertion | Pyridazinone derivative | chinesechemsoc.org, scientificupdate.com |

| Photochemical Rearrangement | UV light | Bicyclic aziridine | acs.org |

Theoretical and Computational Studies on 5 Amino 1 Pentyl 1,2 Dihydropyridin 2 One

Quantum Mechanical Characterization of the Compound

Quantum mechanical calculations offer a powerful lens for understanding the intrinsic properties of 5-Amino-1-pentyl-1,2-dihydropyridin-2-one at the atomic level. These computational methods allow for a detailed characterization of its electronic structure, conformational landscape, and potential tautomeric forms.

Molecular Orbital (MO) theory provides a framework for understanding the bonding and electronic transitions within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that primarily govern the molecule's reactivity. In molecules with similar structures, the HOMO is often localized on the electron-rich amino group and the pyridinone ring, while the LUMO is typically distributed over the conjugated system of the ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing the charge distribution and delocalization of electron density due to intramolecular interactions. researchgate.net This analysis can reveal hyperconjugative interactions that contribute to the stability of the molecule. For instance, interactions between the lone pair of the amino nitrogen and the π* orbitals of the pyridinone ring can be quantified.

Illustrative Data on Molecular Orbitals:

| Molecular Orbital | Typical Energy (eV) | Description |

|---|---|---|

| HOMO | -5.0 to -6.5 | Primarily located on the amino group and the π-system of the dihydropyridinone ring. |

| LUMO | -0.5 to -2.0 | Predominantly distributed over the π*-system of the dihydropyridinone ring. |

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual values for this compound would require specific quantum chemical calculations.

The flexibility of the pentyl chain and the puckering of the dihydropyridinone ring give rise to multiple possible conformations for this compound. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule, known as conformers, and to determine their relative energies.

Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to explore the potential energy surface of the molecule and locate the energy minima corresponding to stable conformers. nih.gov For the pentyl group, various staggered conformations (anti and gauche) around the C-C single bonds will result in different spatial orientations. The dihydropyridinone ring can also adopt different conformations, such as boat or twist forms, although a chair-like conformation is often the most stable for similar six-membered rings. nih.gov

The relative energies of these conformers are influenced by a combination of factors, including steric hindrance, torsional strain, and intramolecular interactions like hydrogen bonding. The global minimum energy conformation represents the most stable and, therefore, the most populated conformation of the molecule under equilibrium conditions.

Potential Low-Energy Conformers:

| Conformer | Description of Pentyl Chain | Ring Conformation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Extended (all-anti) | Chair-like | 0 (Global Minimum) |

| 2 | Gauche at C1-C2 | Chair-like | 0.5 - 1.5 |

Note: This table presents hypothetical low-energy conformers and their estimated relative energies based on general principles of conformational analysis. Specific calculations are needed for accurate predictions.

The 1,2-dihydropyridin-2-one moiety of the molecule can potentially exist in equilibrium with its tautomeric form, 5-amino-1-pentyl-2-hydroxypyridine. This type of keto-enol tautomerism is a well-studied phenomenon in pyridone chemistry. wikipedia.orgwuxibiology.com The equilibrium between the pyridinone (lactam) and hydroxypyridine (lactim) forms is sensitive to the surrounding environment, such as the solvent. wuxibiology.com

In the gas phase and in non-polar solvents, the hydroxypyridine tautomer is often favored. wikipedia.org However, in polar solvents and in the solid state, the pyridinone form is typically more stable due to its larger dipole moment and its ability to form strong hydrogen-bonded dimers. wikipedia.orgnih.gov

Quantum chemical calculations can predict the relative stabilities of the two tautomers by computing their energies. The energy difference between the tautomers indicates the position of the equilibrium. Theoretical studies on the parent 2-pyridone/2-hydroxypyridine (B17775) system have shown that the energy difference is small, and modern computational methods can accurately predict the favored tautomer under different conditions. nih.gov

Tautomeric Forms and Relative Stability: | Tautomer | Structure | Key Features | Predicted Stability | |---|---|---|---| | Pyridinone (lactam) | Contains a carbonyl group (C=O) and an N-H bond. | Generally more stable in polar solvents and the solid state. | | Hydroxypyridine (lactim) | Contains a hydroxyl group (O-H) and an aromatic pyridine (B92270) ring. | Often more stable in the gas phase and non-polar solvents. |

Reaction Pathway Modeling and Energetics

Computational chemistry provides powerful tools for modeling chemical reactions, allowing for the exploration of reaction mechanisms and the calculation of reaction energetics. For this compound, this can include studying its synthesis, degradation, or isomerization pathways.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying chemical reactions. researchgate.net It can be employed to identify the transition state (TS) of a reaction, which is the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy or activation barrier, which determines the reaction rate.

For the tautomerization between the pyridinone and hydroxypyridine forms, DFT calculations can model the intramolecular proton transfer. The direct 1,3-proton shift is expected to have a high activation barrier. wikipedia.org However, the presence of solvent molecules, particularly protic solvents like water, can facilitate the proton transfer through a lower-energy pathway involving a solvent bridge. wuxibiology.com

Example of a Calculated Reaction Parameter:

| Reaction | Method | Basis Set | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Pyridinone to Hydroxypyridine Tautomerization (uncatalyzed) | B3LYP | 6-311++G(d,p) | ~30-50 |

Note: The values in this table are illustrative and based on calculations for the parent 2-pyridone system. The actual activation energies for the title compound may differ.

Reaction coordinate mapping, also known as potential energy surface (PES) scanning, is a computational technique used to visualize the energy profile of a chemical reaction. By systematically changing a specific geometric parameter (the reaction coordinate), such as a bond length or an angle, and calculating the energy at each step, a one-dimensional or multi-dimensional energy profile can be constructed.

For the tautomerization of this compound, the reaction coordinate could be defined as the distance of the transferring proton between the nitrogen and oxygen atoms. The resulting energy profile would show the reactants and products as energy minima and the transition state as an energy maximum connecting them. This mapping provides a detailed picture of the energy changes that occur as the molecule transforms from one tautomer to the other.

Spectroscopic Parameter Prediction and Validation

Computational quantum chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. Methods based on Density Functional Theory (DFT) are particularly effective for these predictions. techconnect.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational methods can predict ¹H and ¹³C chemical shifts with a high degree of accuracy, aiding in spectral assignment and structural confirmation. compchemhighlights.orggithub.io The prediction process typically involves geometry optimization of the molecule's lowest energy conformation, followed by the calculation of nuclear magnetic shieldings using a suitable DFT functional and basis set. github.iorsc.org These shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, key chemical shifts would be influenced by the electronic environment of each nucleus. The amino group (-NH₂) acts as an electron-donating group, increasing electron density on the pyridinone ring and affecting the shifts of nearby protons and carbons. The carbonyl group (C=O) is electron-withdrawing, deshielding the adjacent carbon atom. The pentyl chain protons and carbons would exhibit shifts characteristic of aliphatic chains, with predictable splitting patterns.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Atoms in this compound. Note: These are illustrative values based on computational models for similar structures and are not experimental data.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carbonyl Carbon (C=O) | - | ~165.0 |

| Amino-substituted Carbon (C-NH₂) | - | ~145.0 |

| Olefinic Proton (ring C-H) | ~6.5 - 7.5 | - |

| Olefinic Carbon (ring C-H) | - | ~120.0 - 130.0 |

| Amino Protons (-NH₂) | ~4.0 - 5.5 | - |

| N-alkyl Protons (-CH₂-N) | ~3.5 - 4.0 | ~50.0 |

| Pentyl Chain Protons (-CH₂-) | ~1.2 - 1.8 | ~22.0 - 31.0 |

For this compound, the IR spectrum would be characterized by distinct peaks corresponding to its functional groups. High-frequency bands would be expected for the N-H stretching of the amino group and C-H stretching of the pentyl chain and pyridinone ring. A strong absorption band in the 1650-1680 cm⁻¹ region would be indicative of the C=O carbonyl stretch. mpg.de Vibrations of the C=C and C-N bonds within the ring would appear in the fingerprint region (below 1600 cm⁻¹).

Table 2: Predicted Characteristic Vibrational Frequencies for this compound. Note: These are illustrative values based on computational models for similar functional groups and are not experimental data.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity |

|---|---|---|

| N-H Stretch (Amino) | 3300 - 3500 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Amide/Lactam) | 1650 - 1680 | Strong |

| C=C Stretch (Ring) | 1600 - 1640 | Medium |

| N-H Bend (Amino) | 1580 - 1620 | Medium |

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. mdpi.comrsc.org This approach calculates the energies of electronic transitions from the ground state to various excited states. nih.govnih.gov The results are typically presented as a series of absorption wavelengths (λ_max) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions associated with the conjugated system of the dihydropyridinone ring. The presence of the amino group (an auxochrome) is likely to cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to the unsubstituted ring system. Weaker n→π* transitions, involving the lone pair electrons on the nitrogen and oxygen atoms, may also be predicted at longer wavelengths. researchgate.net

Table 3: Predicted Major Electronic Transitions for this compound. Note: These are illustrative values based on TD-DFT calculations for similar chromophores and are not experimental data.

| Transition Type | Predicted λ_max (nm) | Predicted Oscillator Strength (f) |

|---|---|---|

| π → π* | ~280 - 320 | High (> 0.1) |

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are critical in determining the physical properties and supramolecular chemistry of molecular systems. nih.govfrontiersin.org Computational methods can effectively model these forces, providing insight into crystal packing, solvation, and molecular recognition.

The structure of this compound contains both hydrogen bond donors and acceptors, making it highly capable of forming intermolecular hydrogen bonds. nih.govmdpi.com The primary hydrogen bond donor is the amino group (-NH₂), while the primary acceptors are the carbonyl oxygen (C=O) and the nitrogen atom of the amino group. mdpi.comnih.gov These interactions can lead to the formation of dimers or more extensive one-, two-, or three-dimensional networks in the solid state. Computational models can predict the geometry and binding energy of these hydrogen bonds.

Table 4: Potential Intermolecular Hydrogen Bonds in this compound. Note: Interaction energies are typical ranges derived from computational studies of similar systems.

| Donor | Acceptor | Type of Interaction | Typical Computed Energy (kcal/mol) |

|---|---|---|---|

| Amino N-H | Carbonyl O=C | N-H···O | -4.0 to -7.0 |

The pyridinone ring of the molecule is a π-system capable of engaging in π-stacking interactions. nih.govresearchgate.net These interactions, driven largely by dispersion forces, occur when two aromatic rings align in a face-to-face or, more commonly, a parallel-displaced or T-shaped geometry. chemrxiv.orgrsc.org The presence of the electron-donating amino group and the electron-withdrawing carbonyl group polarizes the ring, which can influence the preferred geometry and strength of these interactions. nih.gov Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) or DFT with dispersion corrections are used to accurately quantify the energy of these π-π interactions. nih.gov

Table 5: Types of π-Stacking Interactions for the Pyridinone Ring. Note: Interaction energies are typical ranges derived from computational studies of similar heterocyclic systems.

| Interaction Geometry | Description | Typical Computed Energy (kcal/mol) |

|---|---|---|

| Parallel-Displaced | Rings are parallel but offset from one another. | -2.0 to -5.0 |

Advanced Analytical Methodologies in the Research of 5 Amino 1 Pentyl 1,2 Dihydropyridin 2 One

High-Resolution Spectroscopic Techniques for Structural Elucidation

The unambiguous determination of the molecular structure of 5-Amino-1-pentyl-1,2-dihydropyridin-2-one relies on a combination of high-resolution spectroscopic methods. These techniques provide detailed information about the connectivity of atoms and their spatial arrangement.

Multi-dimensional NMR spectroscopy is an indispensable tool for elucidating the complex structure of organic molecules. researchgate.netomicsonline.org For this compound, a suite of 2D NMR experiments is used to assemble the molecular framework piece by piece. ipb.ptresearchgate.net

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. creative-biostructure.com For the target molecule, COSY would reveal correlations between adjacent protons in the pentyl chain and within the dihydropyridinone ring, confirming the connectivity of the carbon skeleton. For instance, the proton on C3 would show a correlation to the proton on C4, and the protons of each methylene (B1212753) group in the pentyl chain would show correlations to their neighbors. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation). emerypharma.comanalyzetest.com It is crucial for assigning the carbon signals in the ¹³C NMR spectrum. Each protonated carbon in this compound would produce a cross-peak in the HSQC spectrum, linking its specific ¹H and ¹³C chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds (²J_CH, ³J_CH, ⁴J_CH). emerypharma.comlibretexts.org This is vital for connecting different spin systems. For example, the protons on the first methylene group of the pentyl chain (C1') would show a correlation to the N-substituted carbon of the ring (C6), confirming the attachment point of the alkyl chain. Similarly, the proton on C6 would show correlations to carbons C2 and C4, establishing the ring structure. analyzetest.com

Table 1: Predicted 2D NMR Correlations for this compound This table presents hypothetical data for illustrative purposes.

| Proton (¹H) | COSY Correlations (H-H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |

|---|---|---|---|

| H-3 | H-4 | C-3 | C-2, C-4, C-5 |

| H-4 | H-3 | C-4 | C-2, C-3, C-5, C-6 |

| H-6 | - | C-6 | C-2, C-4, C-5, C-1' |

| H-1' (Pentyl CH₂) | H-2' | C-1' | C-6, C-2', C-3' |

| H-5' (Pentyl CH₃) | H-4' | C-5' | C-3', C-4' |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula of this compound (C₁₀H₁₆N₂O) by distinguishing it from other potential formulas with the same nominal mass. libretexts.orglibretexts.org

Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the protonated molecule [M+H]⁺. Analyzing the resulting fragment ions helps to confirm the molecular structure. The fragmentation pathways are characteristic of the molecule's functional groups and skeleton. For this compound, key fragmentation events would likely include the loss of the pentyl chain and cleavages within the dihydropyridinone ring. ojp.govwvu.edu

Table 2: Predicted HRMS Data and Fragmentation for this compound This table presents hypothetical data for illustrative purposes.

| Ion | Molecular Formula | Calculated m/z | Observed m/z (Hypothetical) | Proposed Fragmentation Pathway |

|---|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₇N₂O⁺ | 181.13354 | 181.1338 | Parent Ion |

| [M+H - C₅H₁₀]⁺ | C₅H₇N₂O⁺ | 111.05529 | 111.0555 | Loss of pentene from the alkyl chain |

| [M+H - C₅H₁₁]⁺ | C₅H₆N₂O⁺ | 110.04744 | 110.0477 | Loss of pentyl radical |

| [C₅H₁₂N]⁺ | C₅H₁₂N⁺ | 86.09643 | 86.0966 | Cleavage yielding the pentylamino fragment |

Single crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and torsional angles. springernature.comresearchgate.net If this compound were to possess stereogenic centers, this technique would be essential for unambiguously determining its relative and absolute stereochemistry. soton.ac.uk By growing a suitable single crystal of an enantiomerically pure sample, the diffraction pattern of X-rays passed through the crystal can be used to construct a 3D electron density map, revealing the exact spatial arrangement of every atom in the molecule. researchgate.net

Advanced Chromatographic Separation and Purification Methodologies

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers.

HPLC and its more advanced counterpart, UPLC, are the primary methods for determining the purity of pharmaceutical compounds and their intermediates. ijpsjournal.com These techniques separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. iajps.com A method would be developed using a suitable column (e.g., C18 reverse-phase) and mobile phase to separate this compound from any potential impurities. UPLC, which uses smaller stationary phase particles and higher pressures, offers significantly faster analysis times and greater resolution compared to conventional HPLC, allowing for the detection of even trace-level impurities. ajpaonline.com The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.

If the synthesis of this compound could result in enantiomers, it is crucial to separate and quantify them. Chiral chromatography is the preferred method for this purpose. mdpi.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. libretexts.orgwikipedia.org By passing a solution of the compound through a chiral HPLC column, the two enantiomers can be separated into distinct peaks. The enantiomeric excess (ee) is then calculated from the relative areas of these two peaks, providing a quantitative measure of the sample's optical purity. yakhak.org Common CSPs are often based on polysaccharide derivatives like cellulose (B213188) or amylose. springernature.com

Mechanistic Analytical Techniques (e.g., in situ spectroscopy, stopped-flow kinetics)

The elucidation of reaction mechanisms and kinetics for compounds such as this compound is crucial for understanding their formation, stability, and reactivity. While specific studies employing mechanistic analytical techniques for this particular compound are not extensively documented in publicly available literature, the application of methods like in situ spectroscopy and stopped-flow kinetics to the broader class of pyridinone derivatives provides a framework for how such investigations would be approached. These techniques offer real-time monitoring of chemical processes, enabling the identification of transient intermediates and the determination of reaction rates, which are fundamental to a comprehensive mechanistic understanding.

In Situ Spectroscopy

In situ spectroscopy allows for the analysis of a reaction as it occurs, without the need for sample extraction. This is particularly valuable for studying intermediates that may be unstable or exist only fleetingly. For a compound like this compound, techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy could be employed to monitor its synthesis or subsequent reactions.

In a hypothetical synthesis of a pyridinone derivative, in situ FTIR could track the disappearance of reactant peaks and the appearance of product peaks. For instance, the formation of the pyridinone ring would be evidenced by the emergence of a characteristic carbonyl (C=O) stretching vibration, typically observed in the 1650-1690 cm⁻¹ region for 2-pyridones. scielo.org.mx The presence of the amino group in the target molecule could also be monitored by observing the N-H stretching vibrations.

Table 1: Illustrative In Situ FTIR Data for a Hypothetical Pyridinone Synthesis

| Reaction Time (minutes) | Wavenumber (cm⁻¹) | Assignment | Absorbance |

|---|---|---|---|

| 0 | 1720 | Reactant C=O | 0.85 |

| 0 | 1665 | Product C=O | 0.02 |

| 10 | 1720 | Reactant C=O | 0.45 |

| 10 | 1665 | Product C=O | 0.38 |

| 30 | 1720 | Reactant C=O | 0.10 |

| 30 | 1665 | Product C=O | 0.75 |

| 60 | 1720 | Reactant C=O | 0.01 |

| 60 | 1665 | Product C=O | 0.83 |

This table illustrates how the absorbance of a reactant's carbonyl peak might decrease over time, while the product's pyridone carbonyl peak increases, allowing for the kinetic profiling of the reaction.